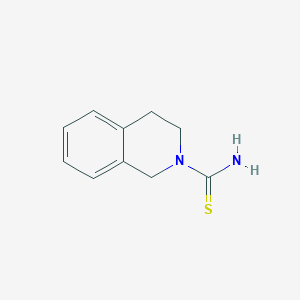

3,4-Dihydroisoquinoline-2(1H)-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQZVILRSLXZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588596 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31964-52-0 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel 3,4-Dihydroisoquinoline-2(1H)-carbothioamide Derivatives

Abstract: This guide provides a comprehensive technical overview for the synthesis and characterization of 3,4-dihydroisoquinoline-2(1H)-carbothioamide derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to the proven bioactivity of the tetrahydroisoquinoline (THIQ) scaffold and the versatile pharmacophoric properties of the carbothioamide (thiourea) moiety.[1][2] We will explore the strategic synthetic approach, beginning with the foundational Pictet-Spengler reaction to construct the core THIQ ring system, followed by the introduction of the carbothioamide group.[3][4] Detailed, field-proven protocols are provided with an emphasis on the rationale behind experimental choices. Furthermore, this guide outlines a systematic approach to the structural elucidation of the target molecules using a suite of spectroscopic techniques, including NMR, IR, and Mass Spectrometry, ensuring the integrity and validity of the synthesized compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Tetrahydroisoquinoline-Carbothioamide Scaffold

The fusion of a 1,2,3,4-tetrahydroisoquinoline (THIQ) core with a carbothioamide functional group creates a molecular scaffold with significant potential in drug discovery. The THIQ nucleus is a well-established "privileged structure," found in numerous natural alkaloids and clinically used drugs, exhibiting a wide array of pharmacological activities, including antihypertensive, antitumor, and antibacterial properties.[1][5][6] Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups to interact with biological targets.

The carbothioamide (thiourea) moiety is also a critical pharmacophore. It is known for its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites.[2][4] Derivatives of thiourea have demonstrated a broad spectrum of biological effects, including urease inhibition, and antibacterial and anticancer activities.[2][4] The combination of these two pharmacophores in the target this compound structure presents a compelling strategy for the development of novel therapeutic agents.[7][8]

Retrosynthetic Analysis and Strategic Approach

A logical synthetic plan begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection is at the N-C(S) bond of the carbothioamide, identifying the key intermediates: a 1,2,3,4-tetrahydroisoquinoline (THIQ) secondary amine and an appropriate isothiocyanate. The THIQ core itself can be disconnected via the Pictet-Spengler reaction, breaking the C4-C4a bond and the C1-N bond to reveal a β-arylethylamine and a carbonyl compound (e.g., formaldehyde).[9][10]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]

- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide using NMR and Mass Spectrometry

This guide provides a comprehensive technical overview of the spectroscopic characterization of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as applied to this molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 3,4-Dihydroisoquinoline Scaffold

The 3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The introduction of a carbothioamide moiety at the 2-position introduces a unique set of electronic and steric properties, potentially modulating the compound's interaction with biological targets. Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the advancement of drug discovery programs. This guide will equip the reader with the necessary knowledge to confidently characterize this compound and its analogues.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide critical information about the molecular framework, while 2D NMR techniques such as COSY and HSQC are instrumental in confirming connectivity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The presence of the electron-withdrawing carbothioamide group significantly influences the chemical shifts of the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H-5, H-6, H-7, H-8 | 7.10 - 7.30 | m | - | Aromatic protons, appearing as a complex multiplet. |

| H-1 (CH₂) | ~4.85 | s | - | Deshielded by the adjacent nitrogen and the carbothioamide group. The restricted rotation around the C-N bond of the thioamide may lead to broadening of this signal.[1] |

| H-3 (CH₂) | ~4.00 | t | ~6.0 | Influenced by the nitrogen atom and coupled to the H-4 protons. |

| H-4 (CH₂) | ~2.95 | t | ~6.0 | Benzylic protons coupled to the H-3 protons. |

| NH₂ | 7.5 - 8.5 | br s | - | The protons of the primary thioamide are expected to be broad and their chemical shift can be concentration and solvent dependent. |

Causality behind Experimental Choices: The choice of CDCl₃ as the solvent is standard for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[2] However, for thioamides, solvent effects can be pronounced, potentially influencing the rotational barrier around the C-N bond.[3][4] Running the spectrum in a more polar solvent like DMSO-d₆ could provide complementary information.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The thiocarbonyl carbon is a particularly diagnostic signal, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=S | ~185.0 | The thiocarbonyl carbon is highly deshielded and is a key indicator of the carbothioamide group. |

| C-4a, C-8a | ~135.0, ~132.0 | Quaternary aromatic carbons. |

| C-5, C-6, C-7, C-8 | ~126.0 - ~129.0 | Aromatic methine carbons. |

| C-1 | ~50.0 | Methylene carbon adjacent to the nitrogen of the thioamide. |

| C-3 | ~45.0 | Methylene carbon adjacent to the nitrogen. |

| C-4 | ~29.0 | Benzylic methylene carbon. |

2D NMR Spectroscopy: Confirming the Structure

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We expect to see a cross-peak between the triplets at ~4.00 ppm (H-3) and ~2.95 ppm (H-4), confirming their adjacent relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will allow for the definitive assignment of each proton signal to its corresponding carbon signal as listed in Tables 1 and 2.

Caption: A streamlined workflow for the NMR analysis of the target compound.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Place the sample in the NMR spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. c. Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30) with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). d. Process the data by applying a Fourier transform, phase correction, and baseline correction. e. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. f. Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Acquisition: a. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). b. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C. c. Process the data similarly to the ¹H spectrum.

4. 2D NMR Acquisition (COSY & HSQC): a. Acquire the COSY and HSQC spectra using standard pulse programs.[5] b. The number of increments in the indirect dimension should be sufficient to achieve adequate resolution. c. Process the 2D data to generate the correlation plots.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for this compound, and High-Resolution Mass Spectrometry (HRMS) will provide an accurate mass measurement.

Predicted Mass Spectrum and Fragmentation

The ESI-MS spectrum in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺. HRMS will allow for the determination of the elemental formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Elemental Formula |

| [M+H]⁺ | 193.0845 | C₁₀H₁₃N₂S |

The fragmentation of the molecular ion upon collision-induced dissociation (CID) can provide valuable structural information. A plausible fragmentation pathway is outlined below.

Caption: A proposed fragmentation pathway for this compound in ESI-MS/MS.

Expert Insights on Fragmentation: The primary fragmentation is likely to involve the loss of the thioamide side chain or parts of it. The loss of the entire carbothioamide group would lead to the stable 1,2,3,4-tetrahydroisoquinoline cation at m/z 133. Another plausible fragmentation is the retro-Diels-Alder reaction of the dihydroisoquinoline ring, leading to a fragment at m/z 118.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. b. Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

2. HRMS Analysis (Direct Infusion): a. Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy. b. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). c. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500). d. Optimize the source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion. e. Determine the accurate mass of the protonated molecular ion and use software to calculate the elemental formula.

3. MS/MS Analysis (for fragmentation data): a. Select the [M+H]⁺ ion as the precursor ion for fragmentation. b. Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation. c. Acquire the product ion spectrum to observe the fragment ions. d. Correlate the observed fragment ions with the proposed fragmentation pathway.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. This guide has provided a detailed overview of the expected spectral features, the rationale behind experimental choices, and step-by-step protocols for data acquisition. By following these guidelines, researchers can confidently elucidate the structure of this and related compounds, thereby accelerating their drug discovery and development efforts.

References

-

Jonas, A. & Khun, S. (2019). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 59(9), 3747-3755. [Link]

-

Abraham, R. J., et al. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 14(3), 10-17. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11497-11508. [Link]

-

Tan, Y. L., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Malaysian Journal of Chemistry, 24(1), 1-12. [Link]

-

Mitchell, R. E., & Smith, K. C. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(8), 915-925. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Pramana - Journal of Physics, 21(3), 145-151. [Link]

-

Wiberg, K. B., & Rablen, P. R. (2001). Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. Journal of the American Chemical Society, 123(10), 2038-2046. [Link]

-

Bristow, T., & Webb, K. (n.d.). A Beginner's Guide to Accurate Mass Measurement of Small Molecules. LGC. [Link]

-

Pinto, M. M. M., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 241-262). Royal Society of Chemistry. [Link]

-

Wiberg, K. B., & Rablen, P. R. (2001). Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. Journal of the American Chemical Society, 123(10), 2038-2046. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. [Link]

-

Abraham, R. J., et al. (2010). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel method for heterocyclic amide–thioamide transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent effects on the thioamide rotational barrier: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Investigating the chemical properties and reactivity of the 3,4-dihydroisoquinoline scaffold

An In-Depth Technical Guide to the Chemical Properties and Reactivity of the 3,4-Dihydroisoquinoline Scaffold

Executive Summary

The 3,4-dihydroisoquinoline scaffold is a cornerstone heterocyclic motif in medicinal chemistry and natural product synthesis. Recognized as a "privileged structure," its rigid bicyclic framework is prevalent in a vast array of pharmacologically active alkaloids and synthetic compounds, demonstrating activities ranging from spasmolytic to anticancer.[1][2][3] This guide provides a comprehensive technical overview of the 3,4-dihydroisoquinoline core, designed for researchers, scientists, and drug development professionals. We delve into the foundational synthetic methodologies, including the Bischler-Napieralski and Pictet-Spengler reactions, explaining the mechanistic rationale behind these classic transformations. The core of this document focuses on the intrinsic chemical reactivity of the scaffold, dominated by the endocyclic imine moiety. We explore fundamental reactions such as nucleophilic additions, reductions, and oxidations, alongside advanced applications in cycloaddition reactions and transition-metal-catalyzed functionalizations. Detailed experimental protocols, mechanistic diagrams, and a curated discussion of the scaffold's role in modern drug discovery are presented to equip the reader with both theoretical knowledge and practical insights.

Introduction: The 3,4-Dihydroisoquinoline Core

Structural Features and Electronic Properties

The 3,4-dihydroisoquinoline scaffold, with the chemical formula C₉H₉N, is a bicyclic aromatic heterocycle.[4] Its structure consists of a benzene ring fused to a dihydropyridine ring. The defining feature, and the hub of its reactivity, is the endocyclic imine (C=N) bond at the 1- and 2-positions. This imine carbon (C-1) is sp²-hybridized and electrophilic due to the electronegativity of the adjacent nitrogen atom, making it the primary site for nucleophilic attack. The lone pair on the nitrogen atom imparts basicity to the molecule. The aromatic ring can be substituted at various positions, and the nature of these substituents (electron-donating or electron-withdrawing) significantly modulates the electron density and, consequently, the reactivity of both the aromatic system and the imine moiety. For instance, electron-donating groups on the benzene ring are known to facilitate key cyclization reactions used in its synthesis.[5]

Significance in Medicinal Chemistry and Natural Products

The isoquinoline framework is an inextricable template in drug discovery, with a broad range of documented pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions.[2] The 3,4-dihydroisoquinoline core is a key structural component in numerous alkaloids isolated from plant families like Papaveraceae and Berberidaceae.[3] This prevalence in nature has inspired its use as a "privileged scaffold" in medicinal chemistry, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[6] Its rigid conformation provides a well-defined three-dimensional vector for substituents, enabling precise interactions with biological targets. Consequently, derivatives have been developed as PDE4 inhibitors, smooth muscle relaxants, and potential therapeutics for neurodegenerative diseases.[1][7][8]

Foundational Synthetic Methodologies

The construction of the 3,4-dihydroisoquinoline core is dominated by two eponymous reactions that have been refined over a century. The choice between them is dictated by the available starting materials.

The Bischler-Napieralski Reaction

This reaction is one of the most common methods for synthesizing 3,4-dihydroisoquinolines. It involves the intramolecular cyclodehydration of a β-phenylethylamide using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), under refluxing acidic conditions.[9][10]

Causality and Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[10][11] The dehydrating agent activates the amide carbonyl group, facilitating its elimination to form a highly reactive nitrilium ion intermediate. This electrophilic intermediate is then attacked by the electron-rich aromatic ring to forge the new C-C bond and close the ring. The reaction is most efficient when the aromatic ring is activated by electron-donating groups, which stabilize the transition state of the electrophilic attack.[5] A significant side reaction can be the retro-Ritter reaction, which forms a styrene product; this can be mitigated by using specific reagents or nitrile solvents.[5][9]

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

-

Reagent Preparation: To a solution of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous acetonitrile (5 mL/mmol), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 82 °C) for 2 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basification and Extraction: Basify the aqueous solution to pH 9-10 with a concentrated ammonium hydroxide solution. Extract the product with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[12][13] While the primary product is a tetrahydroisoquinoline, it is a direct precursor and conceptually linked to dihydroisoquinolines, which can be obtained via subsequent oxidation.

Causality and Mechanism: This reaction is a special case of the Mannich reaction.[12] The amine and carbonyl compound first condense to form a Schiff base, which is then protonated by the acid catalyst to generate an electrophilic iminium ion.[14] Similar to the Bischler-Napieralski reaction, this is followed by an intramolecular electrophilic attack on the aromatic ring to yield the cyclized product. The reaction is driven by the formation of the stable heterocyclic ring and the high electrophilicity of the iminium ion.[12]

Caption: General workflow for nucleophilic addition to C-1.

Key Examples of Nucleophilic Additions:

-

Reduction (Hydride Addition): Treatment with reducing agents like sodium borohydride (NaBH₄) reduces the imine to a secondary amine, yielding the parent 1,2,3,4-tetrahydroisoquinoline scaffold. [15]* Organometallic Addition (C-C Bond Formation): Grignard reagents (R-MgX) and organolithium reagents (R-Li) add new carbon substituents at the C-1 position.

-

Asymmetric Allylation: Chiral ligands can be used with copper catalysts and allylsilanes to achieve enantioselective addition of an allyl group, a valuable transformation for natural product synthesis. [16]* Aza-Henry Reaction: The addition of nitroalkanes, often catalyzed by transition metals, introduces a nitroalkyl group at C-1. [17] Experimental Protocol: Reduction of 3,4-Dihydroisoquinoline

-

Dissolution: Dissolve 3,4-dihydroisoquinoline (1.0 eq) in methanol (10 mL/mmol) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reductant: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1,2,3,4-tetrahydroisoquinoline.

Oxidation Reactions

-

Aromatization: 3,4-Dihydroisoquinolines can be easily oxidized to their fully aromatic isoquinoline counterparts using various oxidizing agents (e.g., Pd/C, MnO₂). This is often the final step in a synthetic sequence starting from a Bischler-Napieralski reaction. [18]* α-Oxidation: Under specific conditions, often using transition-metal catalysts and an oxidant like O₂, the C-1 position can be oxidized to a carbonyl, forming a 3,4-dihydroisoquinolin-1(2H)-one (an amide). [17]

Advanced Reactivity and Applications

Beyond fundamental additions, the scaffold participates in more complex, modern transformations that are highly valuable in the synthesis of complex molecules.

Cycloaddition Reactions

The 3,4-dihydroisoquinoline system can be elaborated into more complex polycyclic structures via cycloaddition reactions. A prominent example is the [3+2] 1,3-dipolar cycloaddition. [19][20]In this reaction, the nitrogen atom is first oxidized to an N-oxide, which then acts as a 1,3-dipole. This N-oxide can react with various dipolarophiles (e.g., alkenes, alkynes) to generate fused isoxazolidine ring systems with high regioselectivity. [19]These reactions are powerful tools for rapidly building molecular complexity.

Caption: General workflow for 1,3-dipolar cycloaddition.

Transition-Metal Catalyzed Functionalization

Modern synthetic organic chemistry has leveraged transition metals to functionalize otherwise inert C-H bonds. The 3,4-dihydroisoquinoline scaffold is an excellent substrate for such reactions. Cross-dehydrogenative coupling (CDC) allows for the formation of a C-C bond at the C-1 position directly from the corresponding C-H bond, avoiding pre-functionalization steps. [17]These reactions typically proceed via the formation of an iminium ion intermediate, facilitated by a metal catalyst and an oxidant. [17]This approach represents a highly atom-economical and efficient method for elaborating the scaffold.

Conclusion and Future Outlook

The 3,4-dihydroisoquinoline scaffold possesses a rich and versatile chemistry, centered on the reactivity of its endocyclic imine bond. Classic syntheses like the Bischler-Napieralski and Pictet-Spengler reactions provide reliable access to this core, while its susceptibility to nucleophilic attack, oxidation, and cycloaddition reactions makes it a powerful intermediate for building molecular complexity. The advent of modern transition-metal-catalyzed C-H functionalization continues to expand the synthetic utility of this remarkable heterocycle. As a proven "privileged scaffold" in medicinal chemistry, the 3,4-dihydroisoquinoline core will undoubtedly remain a focal point for the design and synthesis of novel therapeutics, driving innovation in drug discovery for years to come.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Pictet–Spengler reaction. Retrieved from [Link]

- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13973-13999.

- Atanasova, M., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3245.

- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 151-190.

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

- Li, S., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Journal of Pesticide Science, 48(2), 86-95.

-

Wikipedia. (2023, November 28). Bischler–Napieralski reaction. Retrieved from [Link]

-

Slideshare. (2015, July 15). Bischler napieralski reaction. Retrieved from [Link]

-

Name Reaction. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

- Zhao, B.-X., & Eguchi, S. (1997). 1,3-Dipolar cycloaddition reactions of substituted 3,4-dihydroisoquinoline N-oxides with allenes. Tetrahedron, 53(28), 9575–9584.

-

PubChem. (n.d.). 3,4-Dihydroisoquinoline. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

- Słoczyńska, K., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15482-15501.

- Castañeda, L., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13499–13511.

- Orito, K., et al. (2011). Catalytic asymmetric allylation of 3,4-dihydroisoquinolines and its application to the synthesis of isoquinoline alkaloids. Tetrahedron, 67(5), 1035-1043.

- Wang, Y., et al. (2019). Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification. Bioorganic & Medicinal Chemistry Letters, 29(22), 126720.

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolones. Retrieved from [Link]

-

Chemsrc. (n.d.). 3,4-Dihydroisoquinoline. Retrieved from [Link]

- Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1435-1473.

- Atanasova, M., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3245.

- Chen, Y., et al. (2022). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 27(19), 6686.

- Tang, B., et al. (2021). Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles. Molecules, 26(23), 7247.

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

- El-Sayed, M. I., & El-Agrody, A. M. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. Journal of Heterocyclic Chemistry, 58(3), 635-661.

- Csűros, Z., et al. (1979). Hydroxyiminoisoquinolin-3(2H)-ones. Part 4. Synthesis and reactions of isoquinoline-3,4-diones. Journal of the Chemical Society, Perkin Transactions 1, 36-39.

-

University of Calgary. (n.d.). Ch17: Nucleophilic Addition. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydroisoquinoline | C9H9N | CID 76705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. nbinno.com [nbinno.com]

- 7. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. Bischler napieralski reaction | PPTX [slideshare.net]

- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 13. Chemicals [chemicals.thermofisher.cn]

- 14. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 16. Catalytic asymmetric allylation of 3,4-dihydroisoquinolines and its application to the synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 19. Sci-Hub. 1,3-Dipolar cycloaddition reactions of substituted 3,4-dihydroisoquinoline N-oxides with allenes / Tetrahedron, 1997 [sci-hub.ru]

- 20. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Evaluation of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide as a Potent Urease Inhibitor Scaffold

Abstract

The enzyme urease (EC 3.5.1.5) is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and contributes to significant challenges in agriculture and human health.[1] Its role in the hydrolysis of urea to ammonia and carbon dioxide facilitates pathogen survival in acidic environments and contributes to pathologies like peptic ulcers, kidney stones, and hepatic encephalopathy.[1][2] Consequently, the discovery of potent and safe urease inhibitors is a major focus in medicinal chemistry.[3] This guide details the identification, synthesis, and evaluation of a novel class of urease inhibitors based on the 3,4-dihydroisoquinoline-2(1H)-carbothioamide scaffold. We will explore the synthetic strategy, in vitro inhibitory activity, structure-activity relationships (SAR), and the molecular basis of interaction through in silico docking studies, establishing this scaffold as a promising foundation for the development of new anti-urease agents.

Introduction: The Rationale for Targeting Urease

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea at a rate approximately 10¹⁴ times faster than the non-catalyzed reaction.[1] While integral to the nitrogen cycle, its overactivity is linked to significant pathologies. In the human stomach, H. pylori utilizes urease to generate a neutral microenvironment, allowing it to colonize the gastric mucosa, which can lead to gastric ulcerations and even cancers.[1][4] The quest for effective urease inhibitors is therefore a validated therapeutic strategy.[3][4]

Many classes of compounds, including hydroxamic acids, phosphoramidates, and various heterocyclic systems, have been investigated as urease inhibitors.[5] Among these, thiourea and its derivatives have consistently shown promise, acting as substrate analogues that can interact with the nickel ions in the enzyme's active site.[4][6] This established history prompted the exploration of novel thiourea-based scaffolds. The this compound framework was selected for investigation based on two key insights:

-

The Proven Thiourea Moiety : The carbothioamide (thiourea) functional group is a well-established pharmacophore for urease inhibition.[1][7]

-

Bioactive Heterocyclic Core : The tetrahydroisoquinoline core bears structural resemblance to quinazolinone, another heterocyclic system reported to possess significant urease inhibitory activity.[1][7][8]

This guide outlines the successful synthesis and validation of a library of N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide analogues, demonstrating their potential as a new class of potent urease inhibitors.

Synthesis and Characterization

The synthesis of N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide analogues is notably efficient, achieved through a simple, one-step reaction protocol.[1][7][9] This straightforward approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship studies.

General Synthetic Protocol

The synthesis involves the reaction of 1,2,3,4-tetrahydroisoquinoline with various substituted aryl isothiocyanates in an appropriate solvent, such as acetone. The reaction proceeds smoothly, yielding the desired carbothioamide derivatives in high purity and yield.[7]

Step-by-Step Methodology:

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 mmol) in acetone (10 mL), add the corresponding aryl isothiocyanate derivative (1.0 mmol).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting solid product is typically collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent to afford the final N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide analogue.

-

Characterization and structural confirmation are performed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]

Synthesis Workflow Visualization

Caption: General synthetic scheme for N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamides.

In Vitro Urease Inhibition Studies

The inhibitory potential of the synthesized library of compounds was evaluated against Jack bean urease. The entire library of 22 synthesized analogues demonstrated active inhibition of the urease enzyme, with IC₅₀ values ranging from 11.2 µM to 56.7 µM.[1][7]

Urease Inhibition Assay Protocol

The assay quantifies the enzymatic activity by measuring the rate of ammonia production from urea hydrolysis, based on the indophenol (Berthelot) method.

Step-by-Step Methodology:

-

Prepare a reaction mixture containing 25 µL of Jack bean urease enzyme solution and 55 µL of buffer (containing 100 mM urea).

-

Add 5 µL of the test compound (dissolved in DMSO) at various concentrations to the mixture.

-

Incubate the mixture at 30 °C for 15 minutes.

-

Initiate the ammonia quantification by adding 45 µL of phenol reagent (0.1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).

-

Incubate for a further 50 minutes at 37 °C to allow for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Thiourea is used as the standard inhibitor for comparison.

-

The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition percentage against inhibitor concentration.

Assay Workflow Visualization

Caption: Workflow for the in vitro urease inhibition assay.

Summary of Inhibitory Activity

Several analogues exhibited more potent urease inhibitory activity than the standard inhibitor, thiourea (IC₅₀ = 21.7 ± 0.34 µM).[1][7] The results for the most active compounds are summarized below.

| Compound ID | Aryl Substituent | IC₅₀ (µM) ± SD |

| 2 | 2,3-dimethylphenyl | 11.2 ± 0.81 |

| 4 | 4-methoxyphenyl | 15.5 ± 0.49 |

| 7 | 3-chloro-4-fluorophenyl | 18.5 ± 0.65 |

| 1 | 2-methylphenyl | 20.4 ± 0.22 |

| Standard | Thiourea | 21.7 ± 0.34 |

Data sourced from Ali, F., et al. (2021).[1][7]

Structure-Activity Relationship (SAR) and Molecular Docking

Analysis of the inhibitory data across the synthesized library provides critical insights into the structural requirements for potent urease inhibition.

Key SAR Findings

The structure-activity relationship study focused on the nature and position of substituents on the N-aryl ring.[1][7]

-

Electron-Donating Groups Enhance Potency : Compounds bearing electron-donating groups (EDGs), such as alkyl (methyl) and alkoxy (methoxy) groups, were identified as excellent urease inhibitors.[1][7] The most potent compound in the series, compound 2 (IC₅₀ = 11.2 µM), features two methyl groups on the phenyl ring.[1][7]

-

Positional Isomerism is Crucial : The position of the substituent significantly impacts activity. For example, the p-methoxy substituted compound 4 (IC₅₀ = 15.5 µM) was substantially more active than its o-methoxy counterpart, compound 3 (IC₅₀ = 27.6 µM).[1][7]

-

Halogen Substitution : The presence and nature of halogen substituents also modulate activity. While some halogenated derivatives like compound 7 (3-chloro-4-fluorophenyl, IC₅₀ = 18.5 µM) showed strong inhibition, others like the p-iodo-containing compound (19 , IC₅₀ = 50.6 µM) had much weaker potential.[10]

SAR Logic Visualization

Caption: Key structure-activity relationship (SAR) determinants for urease inhibition.

In Silico Molecular Docking Insights

To understand the molecular basis for the observed inhibitory activity, molecular docking studies were performed on the most active derivatives.[1] The results revealed a favorable protein-ligand interaction profile within the active site of the urease enzyme.

The binding mode is stabilized by a network of interactions:

-

Hydrogen Bonding : The thiourea moiety is critical for anchoring the inhibitor in the active site, forming hydrogen bonds with key residues.

-

Hydrophobic Interactions : The dihydroisoquinoline core and the substituted aryl ring engage in hydrophobic interactions with nonpolar residues in the binding pocket.

-

π-Anion Interactions : The aromatic rings of the inhibitor can form favorable π-anion interactions with negatively charged residues like aspartate.[1][9]

These interactions correctly position the inhibitor to interfere with the catalytic mechanism of the enzyme, likely by coordinating with the nickel ions or blocking substrate access to the active site.

Kinetic Mechanism of Inhibition

While detailed kinetic studies for this specific series were not the focus of the initial report, the mechanism of urease inhibition by thiourea derivatives is generally well-documented.[11] Kinetic assays, such as those analyzed using Lineweaver-Burk plots, are essential to determine the precise mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).

Many thiourea derivatives have been reported to act as non-competitive or mixed-type inhibitors of urease.[2][11][12]

-

A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex.[2]

-

A mixed-type inhibitor can also bind to an allosteric site, but it has a different affinity for the free enzyme versus the enzyme-substrate complex.[11]

Further kinetic analysis of the this compound scaffold is a critical next step to fully elucidate its mechanism of action and to guide future optimization efforts.

Conclusion and Future Directions

The research presented establishes the N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide scaffold as a novel and highly promising class of urease inhibitors. The straightforward one-step synthesis facilitates the creation of diverse analogues, and in vitro screening has identified several compounds with potency superior to the standard inhibitor, thiourea.[1][7]

The SAR and molecular docking studies provide a clear rationale for the observed activity, highlighting the importance of electron-donating substituents on the N-aryl ring and revealing the key molecular interactions that stabilize the enzyme-inhibitor complex.[1][9]

Future work should focus on:

-

Lead Optimization : Synthesizing new analogues based on the established SAR to further enhance potency and selectivity.

-

Kinetic Studies : Performing detailed kinetic analyses to definitively determine the mechanism of inhibition for the most potent compounds.

-

In Vivo Evaluation : Assessing the efficacy of lead compounds in relevant animal models of H. pylori infection or other urease-dependent conditions.

-

Toxicity Profiling : Evaluating the cytotoxicity and overall safety profile of the most promising candidates to ensure their suitability for therapeutic development.

This foundational work provides a robust starting point for the development of clinically relevant urease inhibitors based on the this compound core.

References

-

Ali, F., Shamim, S., Lateef, M., Taha, M., Salar, U., Ur Rehman, A., ... & Perveen, S. (2021). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. ACS Omega, 6(24), 15794–15803. [Link]

-

Docking results of urease with compounds 10, 12, 20, 21, 23, and standard thiourea. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ali, F., Shamim, S., Lateef, M., Taha, M., Salar, U., Ur Rehman, A., ... & Perveen, S. (2021). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. ACS Omega. [Link]

-

Khan, K. M., et al. (2011). In silico studies of urease inhibitors to explore ligand-enzyme interactions. Journal of the Serbian Chemical Society, 76(1), 1-11. [Link]

-

N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. (2021). ACS Omega. [Link]

-

Taha, M., et al. (2019). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 85, 466-475. [Link]

-

Iqbal, J., et al. (2022). Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies. Journal of Biomolecular Structure and Dynamics, 40(1), 1-12. [Link]

-

Modolo, L. V., et al. (2018). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 13, 11-23. [Link]

-

N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. (2021). PubMed. [Link]

-

Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Shi, W. K., et al. (2020). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Acta Pharmacologica Sinica, 41(8), 1127-1134. [Link]

-

Structure−activity relationship of compounds 12−19. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Wawrzycka, D., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega, 8(31), 28247–28259. [Link]

-

Yuan, Y., et al. (2022). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Upadhyay, L. S. B. (2012). Urease inhibitors: A review. Indian Journal of Biotechnology, 11(4), 381-388. [Link]

-

Song, Y., et al. (2022). Recent Efforts in the Discovery of Urease Inhibitor Identifications. Journal of Medicinal Chemistry, 65(15), 10251-10275. [Link]

-

Recent Efforts in the Discovery of Urease Inhibitor Identifications. (2022). ResearchGate. [Link]

-

Synthesis and Urease Inhibition Studies of Some New Quinazolinones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Efforts in the Discovery of Urease Inhibitor Identifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary In Vitro Screening of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide for Anti-inflammatory Properties

An In-Depth Technical Guide

Abstract

Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases, driving a persistent need for novel therapeutic agents. The 3,4-dihydroisoquinoline scaffold, coupled with a carbothioamide moiety, presents a promising chemical space for the development of new anti-inflammatory drugs. Carbothioamide derivatives have demonstrated a range of biological activities, and their structural features are conducive to interactions with key enzymatic targets in inflammatory pathways.[1] This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro screening of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide (DHQC). We delineate a logical, tiered approach, beginning with essential cytotoxicity assessments and progressing through a cascade of functional assays designed to probe the compound's ability to modulate key inflammatory mediators. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale necessary to build a robust preliminary profile of DHQC's anti-inflammatory potential.

Foundational Principle: The Primacy of Cytotoxicity Assessment

Before any assessment of anti-inflammatory activity, it is imperative to determine the cytotoxic profile of the test compound. A reduction in an inflammatory marker, such as nitric oxide, is meaningless if it is merely a consequence of cell death rather than a specific inhibitory action. Therefore, establishing a non-toxic concentration range is the foundational step for all subsequent in vitro assays.

Two common and reliable methods for this assessment are the MTT and LDH assays, which measure distinct cellular processes.[2]

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells.[3] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of DHQC in complete cell culture medium. Replace the existing medium in the wells with medium containing various concentrations of DHQC. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.

-

Incubation: Incubate the plate for 24 hours under standard cell culture conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration of DHQC that does not significantly reduce cell viability (e.g., >95% viability) is determined as the maximum concentration for subsequent experiments.

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from damaged cells, indicating a loss of membrane integrity.[4] This method measures cytotoxicity directly by assessing cell lysis.

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) according to the manufacturer's instructions.[4]

-

Incubation and Reading: Incubate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

-

Data Analysis: Calculate cytotoxicity as a percentage relative to the maximum LDH release control. This provides complementary data to the MTT assay, confirming the non-toxic concentration range.

A Tiered Strategy for Anti-inflammatory Screening

Once a non-cytotoxic concentration range for DHQC is established, a tiered screening approach allows for an efficient and logical evaluation of its anti-inflammatory properties. This workflow ensures that broad effects are captured first before moving to more specific mechanistic assays.

Caption: The LPS-induced NF-κB signaling pathway, a probable target for DHQC.

Activation of the TLR4 receptor by LPS triggers a cascade that activates the IKK complex. [5]IKK then phosphorylates IκBα, the inhibitory protein bound to NF-κB in the cytoplasm. This marks IκBα for degradation, releasing the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including iNOS, COX-2, TNF-α, and IL-6. [6]A compound like DHQC could potentially inhibit this pathway at various points, such as the IKK complex, preventing the entire downstream inflammatory response. Future studies would involve Western blotting to assess the phosphorylation status of IκBα and p65 to confirm this mechanism.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial in vitro characterization of this compound as a potential anti-inflammatory agent. By following a tiered screening cascade—from cytotoxicity to functional and initial mechanistic assays—researchers can efficiently build a comprehensive data package. A positive outcome from this screening process, indicating potent and selective activity with low toxicity, would provide a strong rationale for advancing the compound to more complex cellular models, further mechanism of action studies, and eventual in vivo validation in animal models of inflammation.

References

- Laufer, S. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology.

- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.

- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.

- Warner, T. D., & Mitchell, J. A. (2002). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology.

- ResearchGate. (n.d.). In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. ResearchGate.

- Hoesel, B., & Schmid, J. A. (2013). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology.

- Lee, Y. G., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.

- Zou, J., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

- BenchChem. (2025). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. BenchChem.

- Lee, S. H., et al. (2018). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS ONE.

- Jo, S., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules.

- Liu, D., et al. (2018). Coccomyxa Gloeobotrydiformis Polysaccharide Inhibits Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophages. Cellular Physiology and Biochemistry.

- Dunkhunthod, B., et al. (2021). Determination of Proinflammatory Cytokines (IL-6 and TNF-α) and Anti-inflammatory Cytokines (IL-10) by ELISA. Bio-protocol.

- Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research.

- Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.

- Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation.

- BenchChem. (n.d.). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. BenchChem.

- Thermo Fisher Scientific. (2018). Performing a Quantitative ELISA Assay to Detect Human TNF-α. Fisher Scientific.

- Thitikornpong, W., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Foods.

- Yusuf, N. A. A., et al. (2018). In vitro nitric oxide scavenging and anti-inflammatory activities of different solvent extracts of various parts of Musa paradisiaca. Journal of Pharmacy & Pharmacognosy Research.

- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.

- Liu, T., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology.

- Nguyen, T. B., et al. (2022). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances.

- Kim, H., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Interdisciplinary Toxicology.

- Sigma-Aldrich. (n.d.). Human IL-6 ELISA Kit. Sigma-Aldrich.

- Shaurova, T., & Gilmore, T. D. (2021). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. International Journal of Molecular Sciences.

- V-Bio. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube.

- Khan, I., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry.

- Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation.

- Nagasaka, Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLOS ONE.

- Sun, N., et al. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Food Quality.

- Khan, A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules.

Sources

- 1. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

A Technical Guide to the Antidepressant and Anticonvulsant Potential of N-Substituted Derivatives

Abstract

Major depressive disorder and epilepsy represent a significant global health burden, necessitating the continuous exploration of novel therapeutic agents with improved efficacy and safety profiles. N-substituted chemical scaffolds have emerged as a promising and versatile foundation for the design of novel central nervous system (CNS) active agents. This technical guide provides a comprehensive overview of the initial studies into the antidepressant and anticonvulsant properties of these derivatives. We will delve into the foundational medicinal chemistry, explore the critical molecular mechanisms of action involving key neurotransmitter systems, and present detailed, field-proven protocols for preclinical evaluation. By integrating structure-activity relationship (SAR) insights with validated experimental workflows, this document serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of CNS therapeutics.

Introduction: The Rationale for N-Substituted Derivatives in CNS Drug Discovery

The complexity of neurological disorders such as epilepsy and depression lies in the dysregulation of intricate neuronal circuits. The primary therapeutic strategies aim to restore the balance between excitatory and inhibitory signaling in the brain.[1] Anticonvulsant medications often achieve this by either dampening excessive neuronal firing through the modulation of voltage-gated ion channels or by enhancing the effects of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2][3][4] Conversely, antidepressant therapies frequently focus on increasing the synaptic availability of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[5]

N-substituted derivatives, a broad class of organic compounds characterized by the presence of a nitrogen atom bonded to a substituent group, offer a chemically tractable and highly versatile platform for CNS drug design. The nitrogen atom often serves as a key pharmacophoric feature, capable of forming crucial ionic or hydrogen bonds with biological targets. Furthermore, the nature of the N-substituent can be systematically modified to fine-tune a compound's physicochemical properties—such as lipophilicity, polarity, and size—which are critical determinants of its ability to cross the blood-brain barrier, its binding affinity for specific receptors or transporters, and its overall pharmacokinetic profile.[6][7] This guide will explore the synthesis, mechanisms, and evaluation of these compounds, providing a logical framework for their rational development.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The journey of developing a novel CNS agent begins with its chemical design and synthesis. The inherent value of N-substituted derivatives lies in their synthetic accessibility and the profound impact that modifications to the N-substituent can have on biological activity.

Core Scaffolds and Synthetic Strategies

A multitude of heterocyclic and acyclic scaffolds incorporating an N-substituted moiety have been investigated. Prominent examples include derivatives of piperazine, pyrazoline, nipecotic acid, and various amides and semicarbazones.[8][9][10][11]

-

Piperazine Derivatives: Often found in dual serotonin-norepinephrine reuptake inhibitors (SNRIs), where substitutions on the two nitrogen atoms dictate potency and selectivity.[9][12]

-

Pyrazolidinone Derivatives: The nature of substituents at the 1 and 5 positions has been shown to be critical for anticonvulsant activity, with a parabolic relationship between the hydrophobicity of these substituents and biological effect.[13]

-

GABA Analogues: N-substitution of GABAergic molecules like nipecotic acid can yield potent GABA uptake inhibitors, enhancing inhibitory tone in the CNS.[8][14]

Synthesis of these derivatives often involves well-established organic chemistry reactions. For instance, reductive amination is a common method for introducing N-benzyl groups, while palladium-catalyzed amination reactions represent a powerful modern strategy for constructing C-N bonds with high efficiency and control.[14][15] The choice of synthetic route is critical, as it must be robust enough to allow for the creation of a diverse library of analogues for SAR studies.

The Imperative of Structure-Activity Relationship (SAR) Analysis

SAR is the cornerstone of medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity. For N-substituted derivatives, key SAR insights often revolve around:

-

Lipophilicity: A compound's ability to penetrate the blood-brain barrier is heavily influenced by its lipophilicity (often measured as logP). Studies have shown that increasing the lipophilicity of N-substituted arylsemicarbazones can enhance anticonvulsant activity.[10] However, this must be balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.

-

Steric and Electronic Effects: The size, shape, and electronic properties of the N-substituent can dictate how well the molecule fits into the binding pocket of its target protein. For example, in a series of piperazine-based monoamine reuptake inhibitors, substitution at the 2-position of a phenoxy ring was found to be key for potent norepinephrine reuptake inhibition.[12]

-

Stereochemistry: For chiral molecules, the spatial arrangement of atoms can lead to significant differences in activity between enantiomers. It is common for one enantiomer to possess the desired pharmacological activity while the other is inactive or contributes to side effects.[12][16]

The iterative process of SAR analysis is fundamental to optimizing a lead compound into a viable drug candidate.

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Core Pharmacological Mechanisms

The therapeutic effects of N-substituted derivatives are rooted in their ability to modulate specific targets within the CNS. The primary mechanisms can be broadly categorized by the neurotransmitter systems they influence.

Anticonvulsant Mechanisms of Action

Seizures arise from excessive, synchronous neuronal firing.[17] Anticonvulsant N-substituted derivatives primarily work by restoring neuronal stability.

-

Modulation of Voltage-Gated Ion Channels: Many anticonvulsants act by blocking voltage-gated sodium channels, which are responsible for the propagation of action potentials.[1][18] By binding to the channel and stabilizing its inactive state, these drugs limit the repetitive firing of neurons, thereby preventing seizure spread.[18] Other key targets include voltage-gated calcium and potassium channels, which also play critical roles in neuronal excitability.[1][19]

-

Enhancement of GABAergic Transmission: Enhancing the brain's primary inhibitory system is a highly effective anticonvulsant strategy.[4] N-substituted derivatives can achieve this through several mechanisms:

-

Positive Allosteric Modulation of GABA-A Receptors: Binding to a site distinct from the GABA binding site to enhance the receptor's response to GABA.

-

Inhibition of GABA Transporters (GATs): Blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.[8][20] Lipophilic derivatives of nipecotic acid are a classic example of this approach.[8]

-

Inhibition of GABA-Transaminase (GABA-T): Preventing the metabolic breakdown of GABA.

-

-

Attenuation of Glutamatergic Transmission: Reducing the activity of glutamate, the brain's primary excitatory neurotransmitter, can also suppress seizures. This is often achieved by blocking NMDA or AMPA receptors.[21][22]

Caption: Key molecular targets for N-substituted anticonvulsant derivatives.

Antidepressant Mechanisms of Action

The monoamine hypothesis of depression posits that a deficiency in serotonin, norepinephrine, and/or dopamine contributes to depressive symptoms. Many N-substituted derivatives function by correcting this imbalance.

-

Monoamine Reuptake Inhibition: The most common mechanism for antidepressants is blocking the reuptake of monoamines from the synapse.[5]

-

Serotonin Transporter (SERT): Selective serotonin reuptake inhibitors (SSRIs) are a first-line treatment for depression. N-substituted derivatives, such as analogues of citalopram or fluoxetine, can be designed to bind to SERT with high affinity and selectivity.[9][16][23]

-

Norepinephrine (NET) and Dopamine (DAT) Transporters: Some derivatives act as dual (SNRI) or triple reuptake inhibitors, which can offer broader efficacy.[12] The specific substitutions on the nitrogen atom and associated rings are critical for determining the selectivity profile across these transporters.[12][16]

-

-

Serotonin (5-HT) Receptor Modulation: Beyond reuptake inhibition, direct interaction with serotonin receptors is another key strategy. The 5-HT2A receptor, for example, is a target for many atypical antipsychotics that also have antidepressant effects.[24] Some N-substituted urea derivatives have been designed to interact with the 5-HT2 receptor family.[6]

Caption: Primary mechanisms for N-substituted antidepressant derivatives.

Preclinical Evaluation: Validated Experimental Protocols

Translating a promising chemical structure into a potential therapeutic requires rigorous preclinical testing. The following protocols are standard, validated models for assessing anticonvulsant and antidepressant activity in rodents. The causality behind these experimental choices is to model specific aspects of the human condition: seizure spread versus seizure threshold for epilepsy, and behavioral despair for depression.

Anticonvulsant Screening Workflow

The primary goal is to identify compounds that can either prevent the spread of a seizure or raise the threshold for seizure induction.

Caption: Standard workflow for preclinical anticonvulsant drug screening.

Protocol 1: Maximal Electroshock (MES) Test

Rationale: This test identifies compounds effective against generalized tonic-clonic seizures. The endpoint—abolition of the hindlimb tonic extensor component of the seizure—is clear and objective, indicating an ability to prevent seizure spread.

Methodology:

-

Animal Preparation: Use adult male mice (e.g., Swiss Webster, 20-30g). Acclimate animals for at least one week prior to testing.

-

Compound Administration: Administer the N-substituted derivative, vehicle control, and a positive control (e.g., Phenytoin, 10 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route.

-

Peak Effect Determination: Test groups of animals at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the time of peak effect. All subsequent tests for that compound should be conducted at this time.

-

Electrode Application: Apply corneal electrodes to the eyes of the mouse, moistened with saline to ensure good electrical contact.

-

Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds).

-

Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the complete absence of this phase.

-

Data Analysis: The dose at which 50% of animals are protected (ED50) is calculated using probit analysis.

Antidepressant Screening Workflow

These models are based on the principle that rodents, when placed in an inescapable, stressful situation, will adopt an immobile posture. This "behavioral despair" is reversed by clinically effective antidepressant drugs.[25]

Caption: Experimental workflow for the mouse Forced Swim Test (FST).

Protocol 2: Forced Swim Test (FST) in Mice

Rationale: The FST is a widely used screening tool for potential antidepressant efficacy.[25][26] A reduction in the duration of immobility is interpreted as a positive antidepressant-like effect.[25][27] This protocol is a single-session test, which is common for screening.[28]

Methodology:

-

Apparatus: Use a transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.[26] The depth is critical to prevent the mouse from supporting itself by touching the bottom with its tail or paws.

-

Animal Preparation: Use adult male mice (e.g., C57BL/6, 20-25g). House animals individually for 24 hours before the test.

-

Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., Fluoxetine, 20 mg/kg, i.p.) 60 minutes prior to the test.

-

Test Procedure: Gently place each mouse into the cylinder of water for a single 6-minute session.[29]

-

Recording and Scoring: Record the entire session with a video camera. A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[25]

-

Data Analysis: Compare the mean immobility time between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility compared to the vehicle group suggests antidepressant-like activity.

Data Presentation and Interpretation

Quantitative data from these preclinical models should be summarized in tables to facilitate comparison between compounds.